molecular formula C12H14N2O4S B7588986 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid

4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid

Cat. No. B7588986
M. Wt: 282.32 g/mol
InChI Key: UCUDZNYHYCIDLQ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as MTMP, is a novel compound that has gained significant attention in the scientific community. It belongs to the class of morpholine-based compounds and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid is not fully understood. However, it has been proposed that 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Additionally, 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid is its potent anti-cancer activity. It has been found to be effective against a wide range of cancer cell lines. Additionally, 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to possess antimicrobial activity against a wide range of bacterial strains. However, one of the limitations of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid. One area of research could be to investigate the potential of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid. Furthermore, research could be conducted to improve the solubility of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid, which could enhance its potential as a therapeutic agent. Finally, studies could be conducted to investigate the potential of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a novel compound that has gained significant attention in the scientific community. It possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial activities. The synthesis method of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid involves a multi-step process that results in the formation of pure 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid. Further research is needed to fully understand the mechanism of action of 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid and to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of morpholine-2-carboxylic acid with 2-methyl-1,3-thiazol-4-yl)prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid.

Scientific Research Applications

4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been extensively studied for its various biological activities. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid has been found to possess antimicrobial activity against a wide range of bacterial strains.

properties

IUPAC Name

4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-8-13-9(7-19-8)2-3-11(15)14-4-5-18-10(6-14)12(16)17/h2-3,7,10H,4-6H2,1H3,(H,16,17)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUDZNYHYCIDLQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=CC(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C/C(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid

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